

Application Notes and Protocols for N-acetyl-L-tyrosine Solubility

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Compound of Interest

Compound Name: N-Acetyltyrosine

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Introduction

N-acetyl-L-tyrosine (NALT) is a more soluble and stable derivative of the amino acid L-tyrosine. [1] It is often used in parenteral nutrition and as a dietary supplement due to its enhanced solubility compared to L-tyrosine.[1][2] L-tyrosine is a precursor for the synthesis of important catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine.[3][4] Understanding the solubility profile of N-acetyl-L-tyrosine in common laboratory solvents like dimethyl sulfoxide (DMSO) and various aqueous buffers is crucial for researchers in drug development and life sciences for the preparation of stock solutions and in vitro assay design. This document provides a comprehensive overview of the solubility of N-acetyl-L-tyrosine, detailed protocols for its solubility determination, and a visualization of its metabolic pathway.

Solubility Profile of N-acetyl-L-tyrosine

The solubility of a compound is a critical physicochemical property that influences its bioavailability and formulation. N-acetyl-L-tyrosine exhibits significantly higher aqueous solubility than its parent compound, L-tyrosine. The following table summarizes the reported solubility of N-acetyl-L-tyrosine in DMSO and various aqueous solutions.

Solvent/Buffer	Concentration (mg/mL)	Molar Concentration (mM)	Notes
DMSO	25[5]	112.0	-
DMSO	45[6]	201.6	Use of fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility. [6]
DMSO	60[3]	268.8	Sonication may be required to achieve this concentration.[3]
Water	25[1][7]	112.0	Freely soluble.[1]
Water	100	448.0	Requires sonication to achieve this concentration.
PBS (pH 7.2)	10[5]	44.8	-
Ethanol	25[7]	112.0	-

Experimental Protocols

Two common methods for determining the solubility of a compound are the kinetic and thermodynamic solubility assays.

Protocol 1: Kinetic Solubility Assay by Turbidimetry

This high-throughput method provides a rapid assessment of the solubility of a compound from a DMSO stock solution into an aqueous buffer.

Materials:

- N-acetyl-L-tyrosine

- Anhydrous DMSO
- Phosphate-buffered saline (PBS), pH 7.4
- 96-well UV-transparent microplate
- Microplate reader with turbidity measurement capability (e.g., absorbance at 620 nm)
- Multichannel pipette or automated liquid handler

Procedure:

- Prepare a 10 mM stock solution of N-acetyl-L-tyrosine in 100% anhydrous DMSO.
- In a 96-well microplate, add 198 μ L of PBS (pH 7.4) to the desired number of wells.
- Add 2 μ L of the 10 mM N-acetyl-L-tyrosine stock solution to the wells containing PBS to achieve a final concentration of 100 μ M in 1% DMSO.
- Prepare a blank well containing 198 μ L of PBS and 2 μ L of DMSO.
- Mix the contents of the wells thoroughly by gentle shaking for 1-2 minutes.
- Incubate the plate at room temperature for 1-2 hours to allow for equilibration.
- Measure the absorbance (turbidity) of each well at 620 nm using a microplate reader.

Data Analysis:

Compare the absorbance of the wells containing N-acetyl-L-tyrosine to the blank well. A significant increase in absorbance indicates the formation of a precipitate and thus, the compound's concentration has exceeded its kinetic solubility under these conditions.

Protocol 2: Thermodynamic (Equilibrium) Solubility Assay by HPLC

This method determines the equilibrium solubility of a compound, which is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.

Materials:

- N-acetyl-L-tyrosine (solid)
- Solvent of interest (e.g., DMSO, water, PBS pH 7.4)
- Microcentrifuge tubes
- Thermomixer or shaker
- Syringe filters (0.22 μm)
- High-Performance Liquid Chromatography (HPLC) system with UV detection
- Calibrated analytical standard of N-acetyl-L-tyrosine

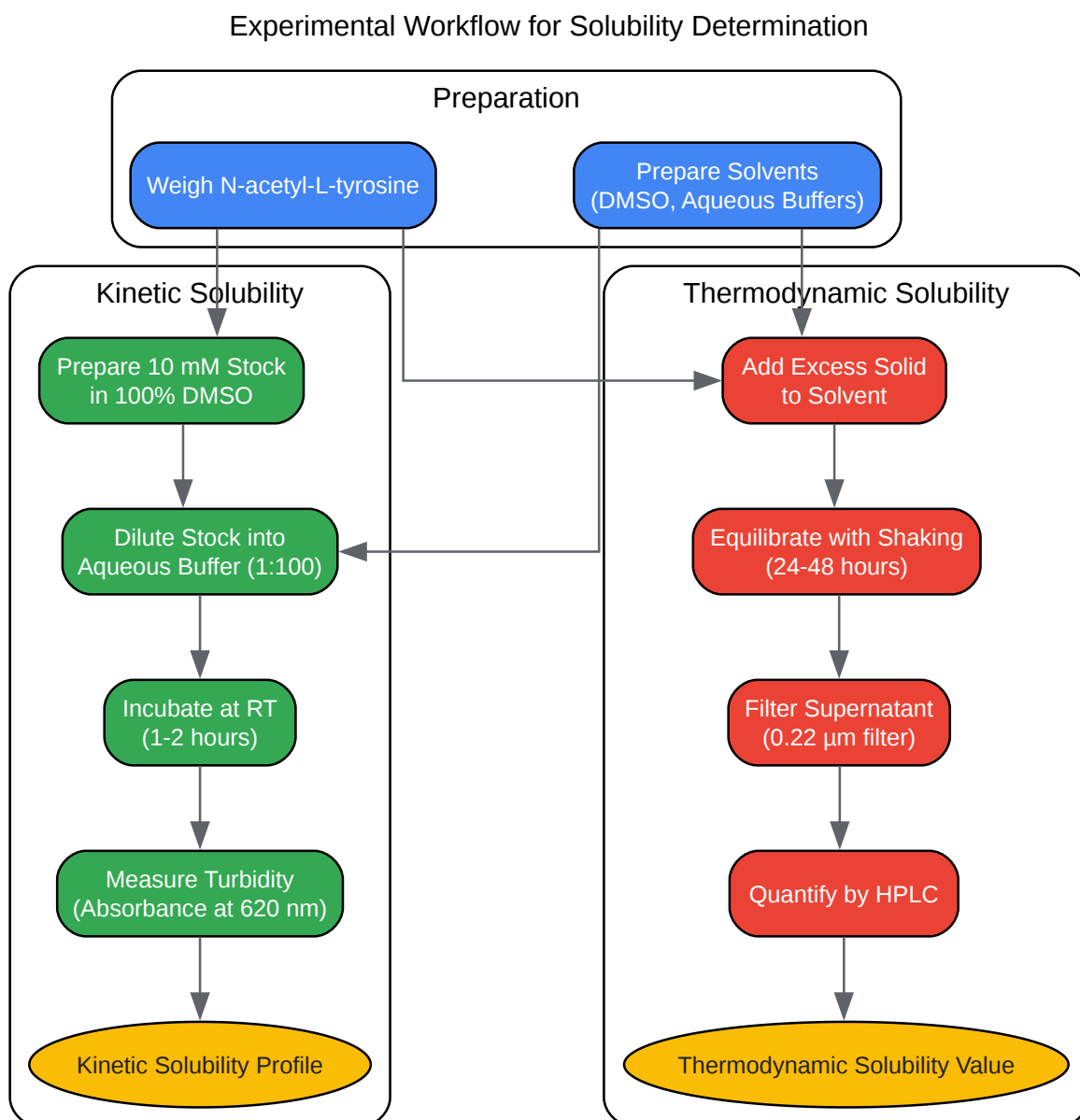
Procedure:

- Add an excess amount of solid N-acetyl-L-tyrosine to a microcentrifuge tube.
- Add a defined volume of the solvent of interest (e.g., 1 mL).
- Incubate the tubes in a thermomixer or shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
- After incubation, visually inspect the tubes to confirm the presence of undissolved solid.
- Filter the supernatant through a 0.22 μm syringe filter to remove any undissolved particles.
- Dilute the filtered solution with the appropriate mobile phase for HPLC analysis.
- Quantify the concentration of N-acetyl-L-tyrosine in the diluted filtrate using a pre-established calibration curve generated from the analytical standard.

Data Analysis:

The concentration determined by HPLC represents the thermodynamic solubility of N-acetyl-L-tyrosine in the tested solvent.

Experimental Workflow Visualization



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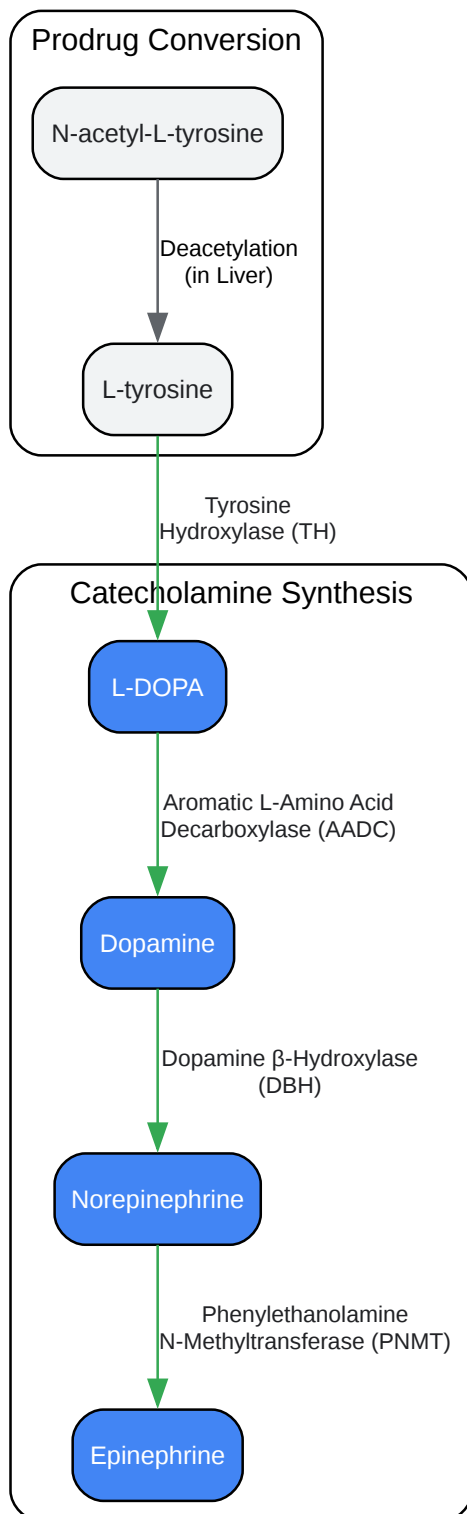
Caption: Workflow for determining kinetic and thermodynamic solubility.

Metabolic Pathway of N-acetyl-L-tyrosine

N-acetyl-L-tyrosine serves as a prodrug to L-tyrosine.^[3] Upon administration, it undergoes deacetylation in the liver to yield L-tyrosine.^[3] L-tyrosine is then available to participate in various metabolic pathways, most notably the synthesis of catecholamines.

The following diagram illustrates the conversion of N-acetyl-L-tyrosine to key neurotransmitters.

Metabolic Pathway of N-acetyl-L-tyrosine to Catecholamines

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Caption: Conversion of N-acetyl-L-tyrosine to catecholamines.

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